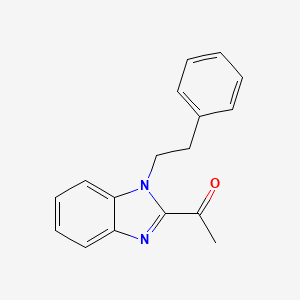

1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone

説明

1-(1-Phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone is a benzimidazole derivative characterized by a phenethyl substituent at the N1-position of the benzimidazole core and an ethanone (acetyl) group at the C2-position. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antifungal, and anticancer properties . The phenethyl moiety may enhance lipophilicity and binding interactions with biological targets, such as enzymes or receptors, while the ethanone group provides a reactive site for further synthetic modifications .

特性

IUPAC Name |

1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLVFKXJJZTGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320646 | |

| Record name | 1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820288 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478040-86-7 | |

| Record name | 1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone is a benzimidazole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Information

- Molecular Formula : C17H19N3

- SMILES : C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCN

- InChIKey : XDMKMEOOBJUHBD-UHFFFAOYSA-N

Benzimidazole derivatives, including this compound, are known to exhibit a range of biological activities due to their ability to interact with various biological targets. The following are key mechanisms associated with this compound:

- Antimicrobial Activity : Some studies suggest that benzimidazole derivatives can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes.

- Antiparasitic Effects : Research indicates that similar compounds have shown efficacy against protozoan parasites, particularly in the treatment of infections like amoebiasis caused by Entamoeba histolytica .

Pharmacological Effects

The pharmacological profile of this compound has not been extensively documented in literature; however, related compounds have demonstrated:

- Cytotoxicity : Some benzimidazole derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

- Neuropharmacological Effects : Certain derivatives are being explored for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants.

Comparative Molecular Field Analysis (CoMFA)

A study employing CoMFA techniques highlighted the importance of steric and electronic factors in the design of benzimidazole derivatives with enhanced biological activity against E. histolytica. The findings suggested that modifications at specific positions on the benzimidazole ring could lead to increased antiamoebic activity .

In Vitro Studies

In vitro studies have indicated that benzimidazole compounds can inhibit specific enzymes or receptors involved in microbial metabolism. For example, a related compound was found to disrupt the metabolic pathways of E. histolytica, leading to reduced viability of the pathogen.

Table of Biological Activities

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of benzimidazole-based ethanones. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。